1-Chloroethyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

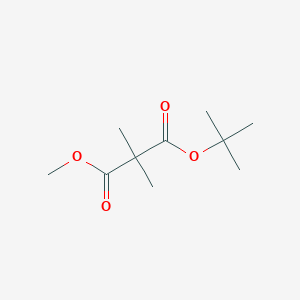

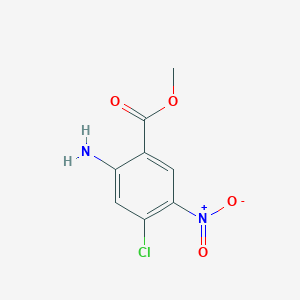

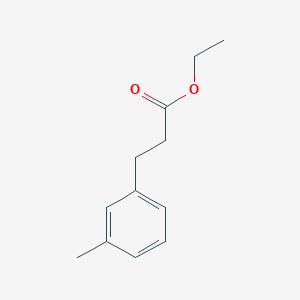

1-Chloroethyl benzoate is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as 2-Chloroethyl benzoate, Benzoic acid 2-chloroethyl ester, and Ethanol, 2-chloro-, 1-benzoate .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Chloroethyl benzoate often involves electrophilic aromatic substitution reactions . The process typically includes two steps: the electrophile forms a sigma-bond to the benzene ring, generating an intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Chloroethyl benzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Chemical Reactions Analysis

Benzene derivatives like 1-Chloroethyl benzoate can undergo various chemical reactions, including electrophilic aromatic substitution . The exact reactions that 1-Chloroethyl benzoate can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloroethyl benzoate include its molecular formula (C9H9ClO2), average mass (184.620 Da), and monoisotopic mass (184.029114 Da) . Detailed properties like melting point, boiling point, and solubility would require specific experimental measurements.Safety and Hazards

While specific safety and hazard data for 1-Chloroethyl benzoate was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin or eyes, and ingestion. It’s also recommended to use personal protective equipment and work in a well-ventilated area .

特性

CAS番号 |

5819-19-2 |

|---|---|

製品名 |

1-Chloroethyl benzoate |

分子式 |

C9H9ClO2 |

分子量 |

184.62 g/mol |

IUPAC名 |

1-chloroethyl benzoate |

InChI |

InChI=1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3 |

InChIキー |

ATXWGWHZGZFBHI-UHFFFAOYSA-N |

SMILES |

CC(OC(=O)C1=CC=CC=C1)Cl |

正規SMILES |

CC(OC(=O)C1=CC=CC=C1)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)

![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)

![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)

![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)